molecular formula C9H8ClNO2S2 B3021720 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 190659-59-7

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Cat. No.: B3021720
CAS No.: 190659-59-7
M. Wt: 261.8 g/mol
InChI Key: CGMQMZKLIJYAKX-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H8ClNO2S2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-3-methylbenzo[b]thiophene.

    Sulfonation: The benzo[b]thiophene derivative undergoes sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide group.

    3-Methylbenzo[b]thiophene-2-sulfonamide: Lacks the chloro group.

    5-Chlorobenzo[b]thiophene-2-sulfonamide: Lacks the methyl group.

Uniqueness

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Biological Activity

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure combining a benzo[b]thiophene moiety with a sulfonamide functional group, has been studied for various pharmacological effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C₉H₈ClN₁O₂S₂
  • Molecular Weight : 261.75 g/mol
  • CAS Number : 190659-59-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its inhibitory effects on the InhA enzyme, which is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The compound has shown promising results in enhancing the inhibition potency of InhA, with an IC50 value of 310 nM, indicating a significant increase in effectiveness compared to related compounds .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been explored as a lead compound for developing new antimicrobial agents targeting various pathogens, including bacteria and fungi. The structure-activity relationship studies suggest that the presence of chlorine and methyl groups is essential for maintaining its antimicrobial potency .

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group is believed to play a critical role in these biological activities by interacting with specific cellular targets.

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis InhA :
    • A study demonstrated that the introduction of 5-Chloro-3-methylbenzo[b]thiophene into a compound significantly improved its inhibition of InhA, showcasing its potential as a therapeutic agent against tuberculosis .
  • Antimicrobial Efficacy :
    • Various derivatives of sulfonamides, including this compound, have shown effectiveness against resistant strains of bacteria, highlighting its role in combating antibiotic resistance.
  • Pharmacological Investigations :
    • Ongoing research focuses on the compound's binding affinity to biological targets and its pharmacokinetic properties to assess its viability as a drug candidate.

Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Notes
This compoundInhA Inhibition310Significant improvement over related compounds
Compound 19InhA Inhibition3720Lower potency compared to compound 23
Compound 24InhA Inhibition250Slightly improved potency with fluorine substitution

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-Chloro-3-methylbenzo[b]thiopheneContains benzo[b]thiopheneLacks sulfonamide functionality
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acidSulfonic acid instead of sulfonamideMore polar; used in different chemical contexts
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideChloride instead of amine in sulfonamideMore reactive; useful for further derivatization

Future Directions

The ongoing research into this compound focuses on optimizing its structure to enhance efficacy and reduce toxicity. Future studies aim to explore its full potential as an antimicrobial and anticancer agent while investigating mechanisms of action at the molecular level. Additionally, understanding the pharmacokinetics and bioavailability will be crucial for advancing this compound toward clinical applications.

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQMZKLIJYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373995
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-94-8
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-94-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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